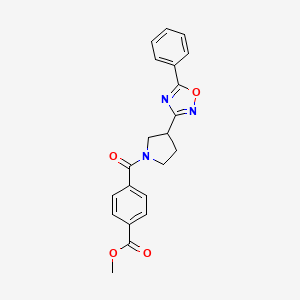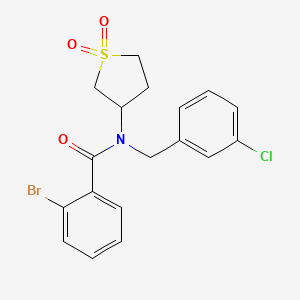![molecular formula C20H18N4O2S2 B2812939 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 851132-36-0](/img/structure/B2812939.png)
2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide” is a chemical compound that has been studied for its potential applications in the field of medicine . It is part of a library of compounds designed to inhibit quorum sensing, a process used by bacteria for cell-cell communication . Quorum sensing inhibitors are of interest because they can potentially prevent the formation of biofilms, reduce the production of toxins, and discourage bacteria from developing future resistance .
Synthesis Analysis
The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . Unfortunately, the specific details of the molecular structure analysis are not provided in the available sources.Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
Researchers have focused on synthesizing novel compounds with imidazo[2,1-b]thiazole scaffolds, aiming at evaluating their cytotoxicity against human cancer cell lines such as HepG2 and MDA-MB-231. These compounds, including derivatives that show potential as VEGFR2 inhibitors, have been highlighted for their selective cytotoxicity, indicating a promising avenue for cancer treatment research (Ding et al., 2012).
Antibacterial Agents
The synthesis of derivatives featuring imidazolyl and thiazolyl groups has been explored for their significant antibacterial activity. This line of research involves creating compounds from common intermediates and testing their efficacy against various bacterial strains, contributing to the search for new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anticancer Agents
Another area of research has focused on the synthesis of derivatives with thiazole and imidazole scaffolds for anticancer activity evaluation. These studies aim to identify compounds with promising anticancer properties through screenings against a panel of human tumor cell lines, including those derived from melanoma and lung adenocarcinoma. Compounds demonstrating high activity and selectivity offer insights into potential therapeutic agents (Duran & Demirayak, 2012); (Evren et al., 2019).
Anticonvulsant Activity
Research into the anticonvulsant activities of omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives against seizures induced by maximal electroshock (MES) has shown some compounds to exhibit significant activity. This suggests potential applications in developing new treatments for epilepsy (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Photophysical Properties
Investigations into the photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamide crystals have shed light on the hydrogen bonding's effect on self-assembly processes. This research provides valuable information for the design of materials with specific optical properties, relevant for applications in optoelectronics and materials science (Balijapalli et al., 2017).
Propriétés
IUPAC Name |
2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-13-6-7-16-17(10-13)28-19(22-16)23-18(25)12-27-20-21-8-9-24(20)14-4-3-5-15(11-14)26-2/h3-11H,12H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNAQNCVAGXXGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
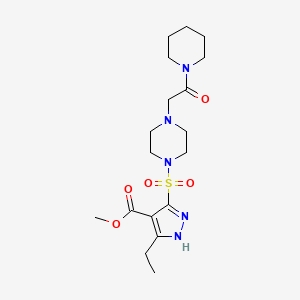
![1-[4-(tert-Butyl)phenyl]cyclobutanecarbonitrile](/img/structure/B2812857.png)
![9-(4-methoxyphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![6-chloro-N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethyl}-5-methylpyridine-3-sulfonamide](/img/structure/B2812859.png)

![6-Chloro-2-fluoro-N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2812861.png)
![N1-[(4-tert-butylphenyl)(cyano)methyl]benzene-1,4-dicarboxamide](/img/structure/B2812862.png)
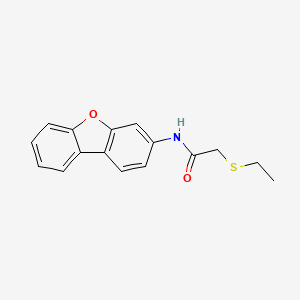
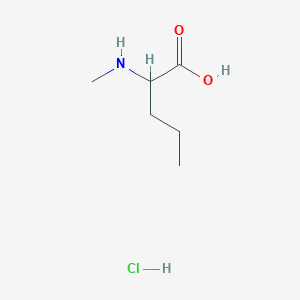
![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)morpholine](/img/structure/B2812870.png)
![4-(Dimethylsulfamoyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2812871.png)
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone oxalate](/img/structure/B2812872.png)
